Head-to-Head Comparison: Vutiglabridin (HSG4112) Exhibits Significantly Enhanced Weight Loss Efficacy Over Glabridin in Diet-Induced Obese Mice
In a direct comparative study, vutiglabridin (HSG4112) demonstrated superior in vivo weight loss compared to glabridin in a high-fat diet (HFD)-induced obese mouse model [1]. While the screening assay used a low n-size, the data clearly indicate that vutiglabridin, as the optimized analog, was selected for further development based on its enhanced efficacy [1]. This differentiation is foundational to the compound's clinical advancement.
| Evidence Dimension | Body Weight Reduction (In Vivo) |
|---|---|
| Target Compound Data | Significantly enhanced weight loss (mean data reported in screening SAR study) |
| Comparator Or Baseline | Glabridin (parent compound) |
| Quantified Difference | Not fully quantified in the initial SAR screen; however, vutiglabridin was selected over glabridin based on superior efficacy [1]. |
| Conditions | HFD-induced obese mice, oral administration of 150 mg/kg for 4–6 weeks [1]. |
Why This Matters
This direct, albeit preliminary, comparison validates the structural optimization of glabridin into vutiglabridin as a necessary step to achieve meaningful in vivo anti-obesity activity, justifying its selection over the natural product for research and development.
- [1] Choi, L. S., Jo, I. G., Kang, K. S., et al. Discovery and preclinical efficacy of HSG4112, a synthetic structural analog of glabridin, for the treatment of obesity. Int J Obes (Lond). 2021;45(1):130-142. Figure 1. View Source
